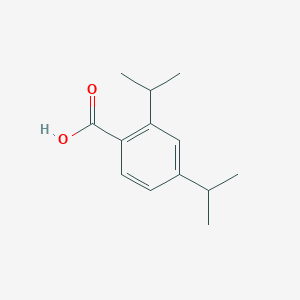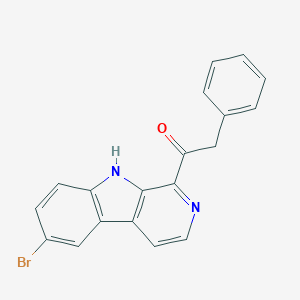
4-Cyano-4-(thiobenzoylthio)pentanoic acid
Overview
Description
what is '4-Cyano-4-(thiobenzoylthio)pentanoic acid'? this compound is an organic acid with the molecular formula C10H11NO3S2. It is a white, crystalline solid with a pungent odor. It is used in the preparation of pharmaceuticals, dyes, and other organic compounds. the use of 'this compound' this compound is a chemical compound used in a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. In addition, it is used in the synthesis of polymers-supported organometallic catalysts and in the preparation of polymeric materials with improved mechanical and electrical properties. the chemistry of 'this compound' this compound is a type of carboxylic acid, which is a compound containing a carboxyl group, a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom. The other functional group present in this compound is a thioester group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a carbon atom. The compound also contains a cyano group, which consists of a carbon atom triple-bonded to a nitrogen atom. This compound can be synthesized by reacting thiobenzoyl chloride with sodium cyanide and pentanoic acid. the biochemical/physical effects of 'this compound' this compound is an organic compound with the chemical formula C13H10N2O3S2. It is a white crystalline solid that is used in the manufacture of pharmaceuticals, dyes, and other organic compounds. When ingested, this compound can cause gastrointestinal irritation, nausea, vomiting, and diarrhea. It may also cause skin irritation and respiratory irritation. Long-term exposure to the compound can lead to liver and kidney damage. At the biochemical level, this compound can interfere with metabolic processes. It can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and fats. It can also interfere with the absorption of vitamins and minerals. At the physical level, this compound can cause skin irritation and respiratory irritation. It can also cause eye irritation if it comes into contact with the eyes. the benefits of 'this compound' 1. This compound has potential as a therapeutic agent for treating certain types of cancer, as it has been found to inhibit the growth of certain cancer cell lines. 2. It may also have potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. 3. This compound may also be useful in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative damage. 4. It has also been found to act as an antioxidant, which can help protect cells from the damaging effects of free radicals. 5. Finally, this compound may be useful in the treatment of certain types of bacterial infections, as it has been found to have antibacterial properties. the related research of 'this compound' 1. Synthesis and Characterization of this compound and Its Derivatives. 2. Anion Recognition and Sensing Properties of this compound. 3. Theoretical Studies of this compound and Its Derivatives. 4. Synthesis and Reactivity of this compound and Its Derivatives. 5. Thermodynamic Studies of this compound and Its Derivatives. 6. Photophysical Studies of this compound and Its Derivatives. 7. Structure-Activity Relationship Studies of this compound and Its Derivatives. 8. Biological Activity of this compound and Its Derivatives. 9. Synthetic Applications of this compound and Its Derivatives. 10. Catalytic Activity of this compound and Its Derivatives.
Scientific Research Applications
Polymer Synthesis and Modification :
- It is used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for producing active ester polymers and linear diblock copolymers. These polymers can react with amines to form amide linkages, useful in various applications (Eberhardt & Théato, 2005).
- In another study, it facilitated the synthesis of poly(methyl methacrylate) samples interacting with CdSe quantum dots, suggesting potential applications in nanotechnology (Litmanovich et al., 2018).
- Its use as a chain transfer agent in the synthesis of block copolymers like poly(poly(ethylene glycol)methyl ether methacrylate)-b-poly(methyl methacrylate) was noted, which has implications in nanoparticle formation and drug delivery systems (Peng et al., 2017).
- The acid also serves in creating difluorophosphonylated polymers with various molecular weights and low dispersities, which could have unique material properties (Coupris et al., 2015).
Medicinal Chemistry :
- It shows potential in the design of mechanism-based inactivators for the zinc protease carboxypeptidase A, providing avenues for therapeutic applications (Mobashery et al., 1990).
- The synthesis of pH-responsive micelles using 4-Cyano-4-(thiobenzoylthio)pentanoic acid for controlled delivery of anticancer drugs like doxorubicin indicates its relevance in drug delivery systems (Wang et al., 2020).
Chemical Synthesis :
- It plays a role in chemical reactions involving S-substituted o-cyanothiophenols, leading to benzo[b]thiophen derivatives, which are important in organic synthesis (Carrington et al., 1971).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of 4-Cyano-4-(thiobenzoylthio)pentanoic acid in biochemical reactions is primarily as a chain transfer agent in the process of living radical polymerization
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a chain transfer agent in living radical polymerization . It may exert its effects at the molecular level through binding interactions with biomolecules involved in this process.
Properties
IUPAC Name |
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQCPNHMVAWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432869 | |
| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-92-9 | |
| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)



![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)

![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)






![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
